

# (R)-NX-2127 First-in-Human Clinical Trial: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



An in-depth guide for researchers and drug development professionals on the initial clinical findings for the novel BTK degrader, **(R)-NX-2127**.

This technical whitepaper provides a comprehensive analysis of the first-in-human clinical trial data for **(R)-NX-2127**, a first-in-class, orally bioavailable Bruton's tyrosine kinase (BTK) targeted protein degrader. The document summarizes key quantitative data from the Phase 1a/1b study (NCT04830137), details the experimental protocols, and visualizes the compound's mechanism of action and the clinical trial workflow.

## **Core Clinical Data Summary**

The following tables present a consolidated view of the quantitative data reported from the initial phases of the NX-2127-001 clinical trial in patients with relapsed or refractory B-cell malignancies.

# Table 1: Patient Demographics and Baseline Characteristics



| Characteristic                         | Value (as of June 9, 2023) | Citations |
|----------------------------------------|----------------------------|-----------|
| Total Enrolled Patients                | 47                         | [1]       |
| Median Age (Range)                     | 74 years (50-92)           | [1]       |
| Sex (Male)                             | 66%                        | [1]       |
| Median Prior Lines of Therapy<br>(CLL) | 5 (Range 2-11)             | [1]       |
| Median Prior Lines of Therapy<br>(NHL) | 4 (Range 2-10)             | [1]       |
| Prior BTK inhibitor                    | 100% (CLL patients)        | [2]       |
| Prior Venetoclax                       | 76.5% (CLL patients)       | [2]       |
| BTK Resistance Mutations (CLL)         | 48% with one or more       |           |

Table 2: Dosing Cohorts in Phase 1a Dose Escalation

| Dose Level        | Number of Patients | Citations |
|-------------------|--------------------|-----------|
| 100 mg once daily | 28                 | [1]       |
| 200 mg once daily | 10                 | [1]       |
| 300 mg once daily | 9                  | [1]       |

**Table 3: Preliminary Efficacy in Chronic Lymphocytic** 

Leukemia (CLL)

| Efficacy Measure                    | Result                         | Citations |
|-------------------------------------|--------------------------------|-----------|
| Overall Response Rate (ORR)         | 33% (95% CI 12-62%)            |           |
| Best Overall Response (at 6 months) | 50%                            | [3]       |
| BTK Degradation (Steady State)      | >80% at 100 mg, >90% at 200 mg | [4]       |



Note: Efficacy data is preliminary and based on heavily pretreated patient populations.

**Table 4: Preliminary Efficacy in Non-Hodgkin's** 

Lymphoma (NHL)

| Efficacy Measure         | Result | Citations |
|--------------------------|--------|-----------|
| Complete Responses (CR)  | 2      | [1]       |
| Partial Responses (PR)   | 1      | [1]       |
| Stable Disease (SD)      | 3      | [1]       |
| Progressive Disease (PD) | 5      | [1]       |

Table 5: Safety and Tolerability Profile (Most Common

<u>Treatment-Emergent Adverse Events - TEAEs)</u>

| Adverse Event (Any<br>Grade) | Percentage of Patients | Citations |
|------------------------------|------------------------|-----------|
| Fatigue                      | 48.9%                  | [1]       |
| Neutropenia                  | 42.6%                  | [1]       |
| Hypertension                 | 36.2%                  | [1]       |
| Contusion                    | 27.7%                  | [1]       |
| Atrial Fibrillation          | 12.8%                  | [1]       |

| Adverse Event (Grade ≥3) | Percentage of Patients | Citations |
|--------------------------|------------------------|-----------|
| Neutropenia              | 38.3%                  | [1]       |
| Hypertension             | 14.9%                  | [1]       |
| Anemia                   | 12.8%                  | [1]       |
| Atrial Fibrillation      | 6.4%                   | [1]       |



# Experimental Protocols Study Design: NX-2127-001 (NCT04830137)

The first-in-human trial of NX-2127 is a multicenter, open-label, Phase 1a/1b study designed to evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary clinical activity of orally administered NX-2127.[2][5]

- Phase 1a (Dose Escalation): This portion of the trial was designed to determine the
  recommended Phase 1b dose.[2] It enrolled adult patients with relapsed or refractory B-cell
  malignancies, including Chronic Lymphocytic Leukemia (CLL), Small Lymphocytic
  Lymphoma (SLL), Diffuse Large B-cell Lymphoma (DLBCL), Mantle Cell Lymphoma (MCL),
  Follicular Lymphoma (FL), Marginal Zone Lymphoma (MZL), and Waldenström's
  Macroglobulinemia (WM).[1][6] Patients received NX-2127 orally once daily in 28-day cycles,
  starting at a dose of 100 mg.[2]
- Phase 1b (Cohort Expansion): Upon determination of a safe and effective dose, this phase involves enrolling expanded cohorts of patients with specific B-cell malignancies to further evaluate the safety and efficacy of NX-2127.[2]

### **Patient Population**

The study enrolled adult patients with relapsed or refractory B-cell malignancies who had failed a median of five prior therapies. A significant portion of the CLL patient population had previously received both a BTK inhibitor and a BCL2 inhibitor, with some having also been treated with the non-covalent BTK inhibitor pirtobrutinib. Notably, 48% of the CLL patients had one or more identified BTK resistance mutations prior to treatment with NX-2127.

### **Pharmacodynamic Assessments**

The study protocol included assessments of BTK protein levels in peripheral blood to measure the extent of degradation.[4] In the initial dose cohorts, BTK degradation was observed to exceed 80% at a steady state with the 100 mg dose and over 90% with the 200 mg dose.[4] The degradation of the cereblon neo-substrate Ikaros was also observed.[1]

## **Visualizations**



# Mechanism of Action: BTK and Ikaros/Aiolos Degradation

NX-2127 is a heterobifunctional molecule that acts as a targeted protein degrader.[7] It simultaneously binds to Bruton's tyrosine kinase (BTK) and the E3 ubiquitin ligase cereblon (CRBN).[7][8] This proximity induces the ubiquitination of BTK, tagging it for degradation by the proteasome.[2] In addition to BTK, NX-2127 also leads to the degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are neo-substrates of the cereblon E3 ligase, providing an additional immunomodulatory effect.[2][8]



Targeted for Degradation

Click to download full resolution via product page

Caption: Mechanism of action for NX-2127.

# Experimental Workflow: Phase 1a/1b Clinical Trial



## Foundational & Exploratory

Check Availability & Pricing

The clinical trial follows a structured workflow, beginning with patient screening and enrollment into the dose-escalation phase. Following the determination of a safe and effective dose, the trial progresses to cohort expansion to gather more robust data on specific B-cell malignancies.





Click to download full resolution via product page

Caption: Workflow of the NX-2127-001 Phase 1a/1b trial.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. A First-in-Human Phase 1 Trial of NX-2127, a First-in-Class Bruton's Tyrosine Kinase (BTK) Dual-Targeted Protein Degrader with Immunomodulatory Activity, in Patients with Relapsed/Refractory B Cell Malignancies | Blood | American Society of Hematology [ashpublications.org]
- 2. ashpublications.org [ashpublications.org]
- 3. cllsociety.org [cllsociety.org]
- 4. targetedonc.com [targetedonc.com]
- 5. Nurix Therapeutics Announces Initial Data from the First Phase 1a Dose Escalation Trial
  of NX-2127 in Patients with Relapsed or Refractory B Cell Malignancies | Nurix
  Therapeutics, Inc. [ir.nurixtx.com]
- 6. researchgate.net [researchgate.net]
- 7. Kinase-impaired BTK mutations are susceptible to clinical-stage BTK and IKZF1/3 degrader NX-2127 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [(R)-NX-2127 First-in-Human Clinical Trial: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10856522#r-nx-2127-first-in-human-clinical-trial-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com